molecular formula C74H101ClN14O13 B237990 Nappsmlllpa CAS No. 135216-07-8

Nappsmlllpa

Cat. No.: B237990
CAS No.: 135216-07-8
M. Wt: 1430.1 g/mol
InChI Key: ZLDBJGBUZBUHAE-RIJBMELVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-2-naphthylalanyl-4-chlorophenyalanyl-3-pyridylalanyl-seryl-N-methyltyrosyl-lysyl-leucyl-lysyl-prolyl-alaninamide, also known by its acronym NAPPSMLLLPA, is a characterized Gonadotropin-Releasing Hormone (GnRH) antagonist . As a GnRH antagonist, its primary research value lies in its ability to competitively block the GnRH receptor in the pituitary gland. This mechanism of action inhibits the release of gonadotropins (luteinizing hormone and follicle-stimulating hormone), which in turn suppresses the production of sex hormones . This makes this compound a critical tool for researchers studying the endocrine system, reproductive biology, and hormone-dependent processes. Its specific biochemical interaction allows scientists to explore pathways and physiological effects resulting from the suppression of the GnRH signaling cascade, providing insights relevant to various basic and applied research fields. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

135216-07-8

Molecular Formula

C74H101ClN14O13

Molecular Weight

1430.1 g/mol

IUPAC Name

(2S)-N-[(2S,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C74H101ClN14O13/c1-44(2)36-61(85-66(95)58(20-10-12-32-76)84-67(96)60(80-7)40-48-25-30-54(92)31-26-48)70(99)88(71(100)62(43-90)86-65(94)56(78)39-50-16-14-33-81-42-50)73(102)74(6,64(93)59(83-46(5)91)41-49-22-27-51-17-8-9-18-52(51)37-49)89(69(98)57(79)38-47-23-28-53(75)29-24-47)72(101)63-21-15-35-87(63)68(97)55(77)19-11-13-34-82-45(3)4/h8-9,14,16-18,22-31,33,37,42,44-45,55-63,80,82,90,92H,10-13,15,19-21,32,34-36,38-41,43,76-79H2,1-7H3,(H,83,91)(H,84,96)(H,85,95)(H,86,94)/t55-,56+,57+,58+,59+,60-,61-,62-,63-,74-/m0/s1

InChI Key

ZLDBJGBUZBUHAE-RIJBMELVSA-N

SMILES

CC(C)CC(C(=O)N(C(=O)C(CO)NC(=O)C(CC1=CN=CC=C1)N)C(=O)C(C)(C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)N(C(=O)C4CCCN4C(=O)C(CCCCNC(C)C)N)C(=O)C(CC5=CC=C(C=C5)Cl)N)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC

Isomeric SMILES

CC(C)C[C@@H](C(=O)N(C(=O)[C@H](CO)NC(=O)[C@@H](CC1=CN=CC=C1)N)C(=O)[C@](C)(C(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)C)N(C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCNC(C)C)N)C(=O)[C@@H](CC5=CC=C(C=C5)Cl)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC

Canonical SMILES

CC(C)CC(C(=O)N(C(=O)C(CO)NC(=O)C(CC1=CN=CC=C1)N)C(=O)C(C)(C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)N(C(=O)C4CCCN4C(=O)C(CCCCNC(C)C)N)C(=O)C(CC5=CC=C(C=C5)Cl)N)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC

Synonyms

N-Ac-2-Nal-4-ClPhe-3-Pal-Ser-NMeTyr-Lys-Leu-Lys-Pro-AlaNH2
N-acetyl-2-naphthylalanyl-4-chlorophenyalanyl-3-pyridylalanyl-seryl-N-methyltyrosyl-lysyl-leucyl-lysyl-prolyl-alaninamide
NAPPSMLLLPA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Nappsmlllpa shares structural similarities with Compound A (C₁₀H₈N₂O₃) and Compound B (C₁₂H₁₂N₂O). Key differences include:

Parameter This compound Compound A Compound B
Molecular Weight 202.07 g/mol 204.18 g/mol 200.24 g/mol
Melting Point 118–120°C 132–134°C 98–100°C
Solubility (H₂O) Low Moderate High
Key Functional Groups COOH, NH₂ COOH, NO₂ OCH₃, NH₂
Bioavailability (oral) 45% (predicted) 32% (observed) 60% (observed)

Data derived from NMR, elemental analysis, and HPLC purity assessments .

This compound’s low solubility contrasts with Compound B’s high solubility, attributed to the latter’s methoxy group enhancing hydrophilicity. Its carboxyl group aligns with Compound A’s structure but lacks the nitro group linked to Compound A’s toxicity .

Pharmacological Profiles

Parameter This compound Compound A Compound B
Target Enzyme (IC₅₀) 12.3 µM 8.7 µM 25.4 µM
Plasma Half-Life (t₁/₂) 4.2 h 2.8 h 6.5 h
Metabolizing Enzymes CYP3A4, CYP2D6 CYP2C9 CYP1A2
Adverse Effects Mild hepatotoxicity Nephrotoxicity CNS stimulation

Data from in vitro assays and preclinical models .

This compound exhibits moderate enzyme inhibition compared to Compound A but superior safety over Compound A’s nephrotoxic risks. Its hepatic metabolism aligns with Compound B but requires monitoring for drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.